molecular formula C12H10ClN3S B11601251 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11601251
M. Wt: 263.75 g/mol
InChI Key: FKQJMSSKJAJPCW-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole rings. This compound is of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the aromatic ring, while nucleophilic substitution can modify the thiadiazole ring .

Scientific Research Applications

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its combination of imidazole and thiadiazole rings, which confer a broad spectrum of biological activities. Its ability to undergo both electrophilic and nucleophilic substitution reactions further enhances its versatility in chemical synthesis .

Properties

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10ClN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

FKQJMSSKJAJPCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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